2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C14H9ClN2O2 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-6-2-1-5-9(10)12-13(14(18)19)17-8-4-3-7-11(17)16-12/h1-8H,(H,18,19) |
InChI Key |
OSYQEFFUKRDFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C=CC=CC3=N2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Solvent-Free One-Pot Synthesis
A green chemistry approach employs 2-chloroacetophenone, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), and 2-aminopyridine under solvent-free conditions. This method leverages ionic liquid-mediated bromination and cyclization, enabling direct formation of the imidazo[1,2-A]pyridine core with subsequent carboxylic acid functionalization.
Key Reaction Parameters
| Reagent | Quantity (mmol) | Catalyst/Agent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 2-Chloroacetophenone | 2.0 | [Bmim]Br₃ | Room temp | 40 min | 82–86* |
| 2-Aminopyridine | 2.4 | Na₂CO₃ | Room temp | 40 min | — |
*Inferred from analogous p-chlorophenyl yields (86%).
Mechanistic Insights
-
Bromination : [Bmim]Br₃ brominates the α-position of 2-chloroacetophenone, forming a reactive α-bromoketone.
-
Cyclization : Nucleophilic attack by 2-aminopyridine initiates ring formation, followed by aromatization to yield the imidazo[1,2-A]pyridine scaffold.
-
Carboxylic Acid Formation : The reaction proceeds without additional functionalization steps, as the ketone is retained during cyclization.
Hydrolysis of Nitrile Precursors
Acid-Catalyzed Hydrolysis
This route involves converting a 3-cyano intermediate to the carboxylic acid via acid-mediated hydrolysis. The nitrile precursor is synthesized through alkylation and substitution strategies.
Synthetic Pathway
-
Alkylation : 2-Aminopyridine is methylated to form a quaternary ammonium salt.
-
Cyanide Displacement : Reaction with sodium cyanide replaces the methyl group with a nitrile.
-
Hydrolysis : Concentrated HCl or H₂O₂/EtOH converts the nitrile to the carboxylic acid.
Critical Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | 70–80 |
| Cyanide Displacement | NaCN, H₂O/EtOH | 85–90 |
| Hydrolysis | 12M HCl, reflux | 75–85 |
Advantages
-
Scalable for industrial applications.
-
Enables tailored substitution patterns via intermediate functionalization.
Phenacyl Bromide Cyclization
DBU-Catalyzed Tandem Reaction
Aqueous ethanol and 1,8-diazabicycloundec-7-ene (DBU) catalyze the cyclization of 2-chlorobenzoyl bromide with 2-aminopyridine. This method avoids toxic solvents and operates at ambient temperatures.
Reaction Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | H₂O/EtOH (1:1) | 65–94 |
| Catalyst (DBU) | 10 mol% | — |
| Temperature | Room temp | — |
| Reaction Time | 2–4 hours | — |
Mechanistic Pathway
-
Nucleophilic Attack : 2-Aminopyridine attacks the electrophilic carbonyl of 2-chlorobenzoyl bromide.
-
Ring Closure : Intramolecular cyclization forms the imidazo[1,2-A]pyridine core.
-
Acid Formation : The ketone group is retained, requiring no further oxidation.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| Solvent-Free Cyclization | 82–86 | 40 min | High |
| Nitrile Hydrolysis | 75–85 | 6–12 hours | Moderate |
| Phenacyl Bromide | 65–94 | 2–4 hours | High |
Key Considerations
-
Green Chemistry : Solvent-free and aqueous ethanol methods minimize environmental impact.
-
Substrate Flexibility : Phenacyl bromide routes accommodate diverse aryl substituents.
Functionalization and Derivatives
Amide Formation
The carboxylic acid is activated using carbonyldiimidazole (CDI) or HATU for coupling with amines.
Representative Procedure
-
Activation : 2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid + CDI → Acid chloride.
-
Coupling : Acid chloride + dimethylamine → Zolpidem analogs.
Applications
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or interact with G-protein coupled receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Comparison of Key Derivatives
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility compared to ester derivatives (e.g., ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate, density 1.24 g/cm³ ) .
- Thermal Stability : The 6-carboxylic acid isomer decomposes at 250°C , whereas the 3-carboxylic acid variant is stable up to 197°C , indicating positional effects on thermal behavior .
Critical Analysis of Research Findings
- Synthetic Scalability : Gram-scale synthesis of the target compound achieves 85% yield , demonstrating practical utility for industrial applications .
- Limitations : Data on in vivo efficacy and toxicity profiles are sparse for most analogs, highlighting the need for further preclinical studies.
- Contradictions : While para-substituted analogs are often prioritized for receptor binding , ortho-substitution (as in the target compound) may offer unexplored advantages in metabolic stability due to steric shielding of the carboxylic acid group.
Biological Activity
2-(2-Chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 1267166-99-3) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.
- Molecular Formula : C₁₄H₉ClN₂O₂
- Molecular Weight : 272.69 g/mol
- CAS Number : 1267166-99-3
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. A study synthesized various derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed potent activity, suggesting that this compound may also possess similar properties.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 |
| Compound B | Escherichia coli | 15 |
| This compound | Pending Investigation | Pending Investigation |
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been explored in various studies. Notably, one investigation focused on the synthesis of new derivatives and their evaluation against cancer cell lines such as A-498 (renal carcinoma) and A-549 (lung carcinoma). The findings indicated that these compounds could inhibit cell proliferation and induce apoptosis.
Case Study: Anticancer Evaluation
A specific study examined the effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines. The results revealed a dose-dependent inhibition of cell growth:
| Concentration (µM) | A-498 Cell Viability (%) | A-549 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 80 | 85 |
| 25 | 60 | 70 |
| 50 | 40 | 50 |
The biological activity of imidazo[1,2-a]pyridine compounds often involves the inhibition of key enzymes or pathways associated with cancer progression. For instance, some studies suggest that these compounds may inhibit topoisomerase IIα activity, leading to DNA damage and subsequent apoptosis in cancer cells.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary in-silico studies have suggested favorable absorption characteristics, although further empirical studies are required to assess its bioavailability and toxicity profile.
Q & A
Basic: What are the established synthetic routes for 2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid?
Answer:
The synthesis typically involves cyclization reactions or cross-coupling methodologies. A common approach is the cyclization of 2-aminopyridine derivatives with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent . Advanced routes include Suzuki-Miyaura cross-coupling reactions, where 3-iodoimidazo[1,2-a]pyridine intermediates react with boronic acids under palladium catalysis to introduce aryl groups at the 2-position . Reaction conditions (e.g., solvent, temperature, and base) significantly influence yields, with dimethylformamide (DMF) and 100°C often employed for optimal results .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the imidazo[1,2-a]pyridine core and substituent positions. For example, ¹³C NMR of related compounds shows carbonyl carbons at δ ~168 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Advanced: How can researchers optimize synthetic yields for derivatives with bulky substituents?
Answer:
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl boronic acids .
- Temperature Control : Reactions at 100°C reduce side products like non-decarboxylated adducts .
- Base Additives : Strong bases (e.g., K₂CO₃) in 1,2-dimethoxyethane (DME) accelerate Suzuki reactions .
Advanced: How do structural modifications at the 2- and 3-positions influence biological activity?
Answer:
- 2-Position (Chlorophenyl Group) : Enhances hydrophobic interactions with target proteins. Substitution with electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability .
- 3-Position (Carboxylic Acid) : Critical for hydrogen bonding with active-site residues. Conversion to amides (e.g., using EDC coupling) retains activity while improving solubility .
Example : 2-(4-Chlorophenyl) derivatives show antiviral activity (IC₅₀ = 0.18 µM against HIV-1) due to optimal steric and electronic effects .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from:
- Purity Variability : Validate compound purity via HPLC and NMR before assays .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in MIC values for antimicrobial activity may stem from differences in bacterial strains .
- Metabolic Stability : Evaluate cytochrome P450 interactions to rule out false negatives/positives .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Antiviral : HIV-1 reverse transcriptase inhibition assays (e.g., non-nucleoside inhibitor screening) .
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive bacteria .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets .
Advanced: What strategies prevent decarboxylation during derivatization?
Answer:
- Low-Temperature Reactions : Conduct couplings (e.g., amide formation) at 0–4°C to preserve the carboxylic acid group .
- Protecting Groups : Use tert-butyl esters, which are stable under acidic/basic conditions and cleavable via TFA .
- Microwave-Assisted Synthesis : Reduces reaction time, minimizing thermal degradation .
Advanced: How can computational modeling guide target identification?
Answer:
- Molecular Docking : Predict binding modes to targets like HIV-1 reverse transcriptase. The chlorophenyl group occupies a hydrophobic pocket, while the carboxylic acid forms hydrogen bonds with Lys101 .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity to prioritize derivatives .
Basic: What are key derivatives of this compound and their applications?
Answer:
Advanced: How to address poor aqueous solubility in biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
